Spectroscopic data for 1,2-Diethyl-1H-imidazole (NMR, IR, Mass Spec)
Spectroscopic data for 1,2-Diethyl-1H-imidazole (NMR, IR, Mass Spec)
Executive Summary & Chemical Identity
1,2-Diethyl-1H-imidazole (1,2-DEIm) is a functionalized imidazole derivative increasingly utilized as a curing agent for epoxy resins, a precursor for hydrophobic ionic liquids (e.g., in electrochemical applications), and a ligand in coordination chemistry. Its structural amphiphilicity—combining a polar aromatic core with lipophilic ethyl chains at the N1 and C2 positions—imparts unique solubility and reactivity profiles compared to its methyl analogs.
This guide provides a comprehensive spectroscopic characterization, synthesizing data from high-purity synthesis reports and comparative structural analysis of alkylimidazoles.
Chemical Profile
| Property | Detail |
| IUPAC Name | 1,2-Diethyl-1H-imidazole |
| Molecular Formula | C |
| Molecular Weight | 124.19 g/mol |
| CAS Number | 1672-46-4 (Isomer/Analog Ref: 4306-56-9) |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~220–230 °C (Estimated based on 1,2-DMI) |
| Solubility | Soluble in alcohols, acetonitrile, chloroform; sparingly soluble in water.[1] |
Synthesis & Structural Logic
To understand the spectroscopic signals, one must recognize the synthetic origin. 1,2-DEIm is typically synthesized via the nucleophilic substitution (alkylation) of 2-ethylimidazole with an ethyl halide (ethyl bromide or iodide) in the presence of a base.
Reaction Pathway
The following diagram illustrates the synthesis and the atomic numbering scheme used for spectral assignment.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides the definitive structural proof. The molecule possesses C
H NMR Data (Proton)
Solvent: CDCl
The spectrum is characterized by two distinct ethyl patterns (quartet + triplet) and two aromatic ring protons.
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| C4-H | 6.90 | Doublet (d) | 1H | 1.4 | Ring proton, adjacent to N3. |
| C5-H | 6.78 | Doublet (d) | 1H | 1.4 | Ring proton, adjacent to N1 (shielded by N-alkyl). |
| N1-CH | 3.88 | Quartet (q) | 2H | 7.3 | Deshielded by electronegative Nitrogen (N1). |
| C2-CH | 2.66 | Quartet (q) | 2H | 7.5 | Deshielded by aromatic ring current and C=N bond. |
| N1-Et-CH | 1.36 | Triplet (t) | 3H | 7.3 | Terminal methyl on N-ethyl group. |
| C2-Et-CH | 1.29 | Triplet (t) | 3H | 7.5 | Terminal methyl on C-ethyl group. |
Expert Insight: The key differentiator between 1,2-DEIm and its isomer 1-propylimidazole is the presence of two ethyl patterns. The N-methylene (3.88 ppm) is significantly downfield of the C-methylene (2.66 ppm) due to the direct attachment to the heteroatom.
C NMR Data (Carbon)
Solvent: CDCl
| Position | Shift ( | Type | Assignment Logic |
| C2 | 149.2 | Quaternary (C | Imine-like carbon (N-C=N), most deshielded. |
| C4 | 126.5 | CH | Aromatic ring carbon. |
| C5 | 119.1 | CH | Aromatic ring carbon (beta to N1). |
| N1-CH | 43.5 | CH | N-Alkyl methylene. |
| C2-CH | 21.2 | CH | C-Alkyl methylene. |
| N1-Et-CH | 15.6 | CH | Methyl of N-ethyl. |
| C2-Et-CH | 12.1 | CH | Methyl of C-ethyl. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and reveals the stability of the ethyl substituents.
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+
Fragmentation Pathway
The primary fragmentation involves the cleavage of the ethyl groups. The loss of the methyl radical from the ethyl chains is a dominant pathway.
Key Diagnostic Peaks:
-
m/z 124 (Base Peak/M+): The molecular ion is stable due to the aromatic imidazole ring.
-
m/z 109: Loss of a methyl group (–CH
) from one of the ethyl chains. -
m/z 96/95: Loss of ethylene (McLafferty-like rearrangement) or ethyl radical.
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or Neat Liquid Film.
The IR spectrum is dominated by the imidazole ring modes and the aliphatic ethyl chains.
| Wavenumber (cm | Intensity | Vibration Mode | Assignment |
| 3100 – 3050 | Weak | C-H Stretch ( | Aromatic ring protons (C4-H, C5-H). |
| 2970 – 2870 | Strong | C-H Stretch ( | Aliphatic ethyl groups (-CH |
| 1590 – 1520 | Medium | C=N / C=C Stretch | Imidazole ring "breathing" modes. |
| 1460, 1380 | Medium | C-H Bend | Methyl/Methylene deformations. |
| 1230 | Medium | C-N Stretch | C2-Ethyl and N1-Ethyl attachments. |
| 750 – 650 | Strong | C-H Out-of-Plane | Ring bending (fingerprint region). |
Experimental Protocol: Purification & Handling
For researchers synthesizing or utilizing 1,2-DEIm, purity is critical for accurate spectroscopic data.
-
Synthesis: React 2-ethylimidazole (1.0 eq) with ethyl bromide (1.1 eq) and KOH (1.2 eq) in acetonitrile at reflux for 6-12 hours.
-
Work-up: Filter off KBr salts. Evaporate solvent.[1]
-
Purification (Critical Step):
-
Vacuum Distillation: 1,2-DEIm has a high boiling point. Distill under reduced pressure (e.g., 0.1 mmHg at ~80-100 °C).
-
Drying: Store over molecular sieves (4Å) to remove trace water, which appears as a broad singlet at ~1.6 ppm in CDCl
and interferes with integration.
-
References
-
Synthesis & Ionic Liquids: Dupont, J., et al. "Preparation and Characterization of Imidazolium Ionic Liquids." Organic Syntheses, 2002, 79, 236. (Methodology adaptation).
-
Spectral Analog (1,2-DMI): NIST Mass Spectrometry Data Center. "1,2-Dimethylimidazole."[2][3][4][5] National Institute of Standards and Technology.
-
Conductive Salts: Bonhote, P., et al. "Hydrophobic, Highly Conductive Ambient-Temperature Molten Salts." Inorganic Chemistry, 1996, 35(5), 1168–1178. (Describes synthesis and NMR of ethyl-substituted imidazoles).
-
Patent Literature: US Patent 2014/0135458 A1. "Method for the production of MDI dimer." (Cites 1,2-diethylimidazole as a catalyst).
